molecular formula C7H7NOS B14610374 Oxazole, 4,5-dihydro-2-(2-thienyl)- CAS No. 60705-32-0

Oxazole, 4,5-dihydro-2-(2-thienyl)-

Cat. No.: B14610374
CAS No.: 60705-32-0
M. Wt: 153.20 g/mol
InChI Key: IITSSFOSQJGQIY-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-2-(2-thienyl)- is a heterocyclic compound that features both an oxygen and a nitrogen atom within its five-membered ring structure. This compound is part of the broader class of oxazoles, which are known for their aromatic properties and significant roles in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 4,5-dihydro-2-(2-thienyl)- can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide or the Van Leusen reaction with aldehydes and TosMIC .

Industrial Production Methods

Industrial production of oxazoles often employs flow synthesis techniques. For instance, oxazolines can be prepared at room temperature in a stereospecific manner from β-hydroxy amides using Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-dihydro-2-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various chemical and biological applications, distinguishing it from other oxazole derivatives .

Properties

CAS No.

60705-32-0

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

2-thiophen-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C7H7NOS/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2

InChI Key

IITSSFOSQJGQIY-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=CS2

Origin of Product

United States

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